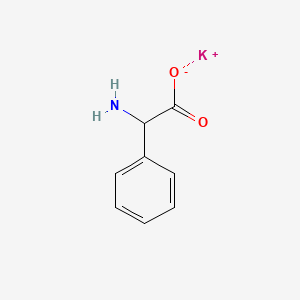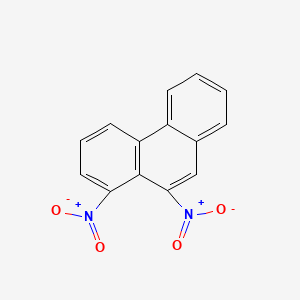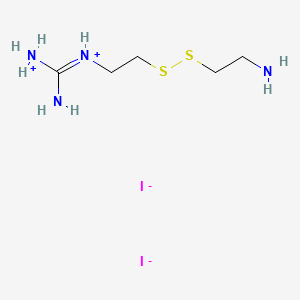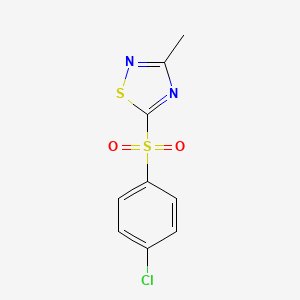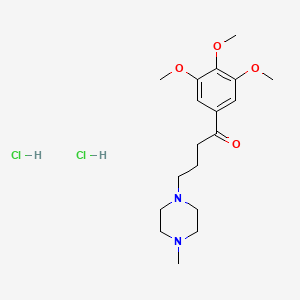
Butyrophenone, 4-(4-methylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound that belongs to the butyrophenone class. This class of compounds is known for its diverse pharmacological activities, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a 4-methylpiperazinyl group and three methoxy groups, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves the following steps:
Formation of the Butyrophenone Backbone: This can be achieved through the Friedel-Crafts acylation of a benzene derivative with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the butyrophenone intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the butyrophenone backbone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an antipsychotic and neuroleptic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in the treatment of psychotic disorders. The compound may also interact with other receptors, such as serotonin and adrenergic receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic with a similar mechanism of action.
Droperidol: Another butyrophenone derivative used to prevent postoperative nausea and vomiting.
Bromperidol: A first-generation antipsychotic with similar pharmacological properties.
Uniqueness
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other butyrophenones. Its combination of a piperazine ring and multiple methoxy groups may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
16785-18-5 |
|---|---|
分子式 |
C18H30Cl2N2O4 |
分子量 |
409.3 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H28N2O4.2ClH/c1-19-8-10-20(11-9-19)7-5-6-15(21)14-12-16(22-2)18(24-4)17(13-14)23-3;;/h12-13H,5-11H2,1-4H3;2*1H |
InChIキー |
HYFGOIAAMHGUFB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


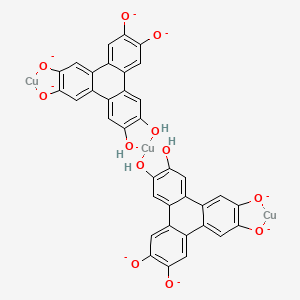
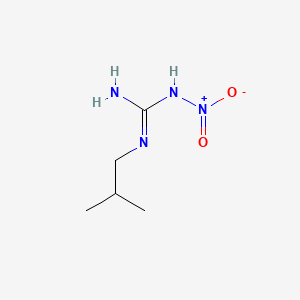
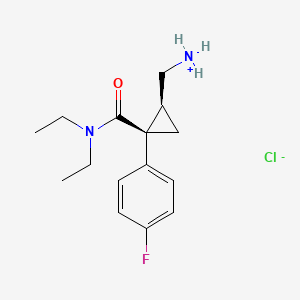

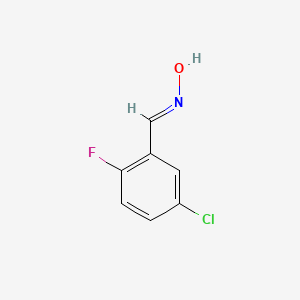
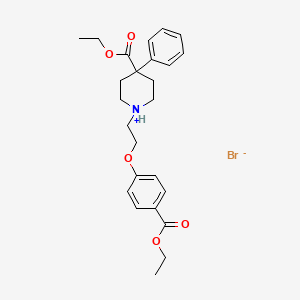
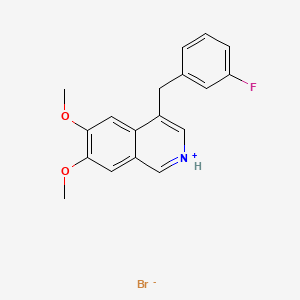
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
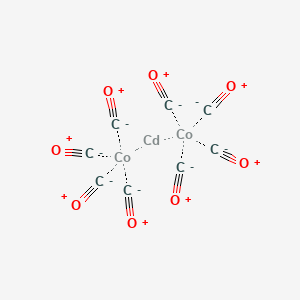
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
